BenchChemオンラインストアへようこそ!

2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine

Lipophilicity Physicochemical profiling ADME prediction

2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine (CAS 90170-14-2; molecular formula C₂₆H₂₂N₄; MW 390.48 g/mol) is a synthetic small-molecule heterocycle belonging to the imidazo[1,2-b][1,2,4]triazine fused-ring class. This scaffold serves as a recognized privileged chemotype in medicinal chemistry, with established derivatives reported as ligands for GABAₐ receptors (α2/α3-selective anxiolytics), inhibitors of c-Met kinase, PDE10A, and modulators of IL-17 and TNFα activity.

Molecular Formula C26H22N4
Molecular Weight 390.5 g/mol
CAS No. 90170-14-2
Cat. No. B15213176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine
CAS90170-14-2
Molecular FormulaC26H22N4
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCCCC1=C(N=C2N1N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C26H22N4/c1-2-12-22-23(19-13-6-3-7-14-19)27-26-28-24(20-15-8-4-9-16-20)25(29-30(22)26)21-17-10-5-11-18-21/h3-11,13-18H,2,12H2,1H3
InChIKeyQMFNAFIPYLPHCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine (CAS 90170-14-2): Core Identity and Chemical Class for Procurement Screening


2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine (CAS 90170-14-2; molecular formula C₂₆H₂₂N₄; MW 390.48 g/mol) is a synthetic small-molecule heterocycle belonging to the imidazo[1,2-b][1,2,4]triazine fused-ring class . This scaffold serves as a recognized privileged chemotype in medicinal chemistry, with established derivatives reported as ligands for GABAₐ receptors (α2/α3-selective anxiolytics), inhibitors of c-Met kinase, PDE10A, and modulators of IL-17 and TNFα activity [1]. The compound is commercially distributed within the ChemBridge screening library and is intended exclusively for non-human research use . Its defining structural feature—a propyl substituent at the 7-position combined with triphenyl substitution at positions 2, 3, and 6—distinguishes it within the imidazo[1,2-b][1,2,4]triazine chemical space.

Why 2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine Cannot Be Replaced by 7-H or 7-Methyl Analogs Without Experimental Revalidation


Within the imidazo[1,2-b][1,2,4]triazine series, the identity of the 7-position substituent exerts a decisive influence on both computed physicochemical properties and biological target engagement. The closest commercially available analog—2,3,6-triphenylimidazo[1,2-b][1,2,4]triazine (CAS 10243-70-6, lacking any 7-substituent)—differs from the target compound by a ΔLogP of approximately +0.95 log units (chemsrc-calculated values: 6.08 vs. 5.13) and a molecular weight increase of 42 Da attributable to the propyl group . The 7-methyl analog (MW 362.44; LogP 4.72) presents an even larger lipophilicity gap . These differences are consequential: a LogP shift of this magnitude can alter membrane permeability, plasma protein binding, and off-target promiscuity profiles. Furthermore, the target compound's 7-propyl substitution pattern falls outside the primary Markush claims of the Merck GABAₐ patent family (US 7,005,431 B2), which requires a 7-phenyl ring with meta-substitution; thus, the target compound occupies a distinct, less densely patented chemical space [1]. Direct experimental substitution of any 7-H, 7-methyl, or 7-phenyl congener for the 7-propyl compound—absent side-by-side comparative assay data—introduces an unquantified risk of altered potency, selectivity, and intellectual property exposure.

Quantitative Differentiation Evidence for 2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine (CAS 90170-14-2) vs. Closest Analogs


Lipophilicity (LogP) Comparison: 7-Propyl vs. 7-H Des-propyl Analog

The target compound (7-propyl) exhibits a calculated LogP of 6.08, compared with LogP 5.13 for the 7-H des-propyl analog (CAS 10243-70-6), representing a ΔLogP of +0.95 log units . This difference is attributable to the three-carbon aliphatic chain at position 7, which adds hydrophobic surface area without altering the polar surface area (PSA remains identical at 43.08 Ų for both compounds) . For context, the 7-methyl analog shows LogP 4.72 (ΔLogP of +1.36 vs. target) . In drug discovery, a ΔLogP exceeding 0.5 units is generally considered sufficient to produce measurable differences in membrane partitioning, CYP450 susceptibility, and plasma protein binding.

Lipophilicity Physicochemical profiling ADME prediction

Molecular Weight and Steric Bulk Differentiation at the 7-Position

The target compound (MW 390.48) is 42.08 Da heavier than the 7-H analog (MW 348.40) and 28.04 Da heavier than the 7-methyl analog (MW 362.44), directly reflecting the incremental mass of the propyl substituent . At the same time, the target compound adds 2 rotatable bonds (the propyl chain) relative to the 7-H analog, which has only 3 rotatable bonds total . This combination—increased mass plus conformational flexibility at the 7-position—may influence binding kinetics (kon/koff rates) and entropic penalties upon target engagement, parameters not captured by static affinity measurements alone.

Molecular weight Steric parameters Ligand efficiency metrics

BoNT/A Light Chain Inhibitory Activity: Cross-Class Comparison of the 7-H Analog Suggests Scaffold Potential

While no direct bioactivity data are publicly available for the 7-propyl target compound against any specific target, the 7-H des-propyl analog (CAS 10243-70-6) has been deposited in BindingDB with an EC₅₀ of 600 nM against Botulinum neurotoxin type A (BoNT/A) light chain in a high-throughput multiplex microsphere screening assay conducted at the University of New Mexico (NIH project 1 R03 MH093184-01A1) [1]. This assay context—part of the NIH Molecular Libraries Screening Centers Network (MLSCN)—provides a quantitative benchmark for the triphenylimidazo[1,2-b][1,2,4]triazine core scaffold. The 7-propyl modification has not been tested in this assay; however, the 600 nM EC₅₀ establishes the core scaffold as a validated starting point, and the altered lipophilicity of the 7-propyl derivative may shift potency in either direction.

Botulinum neurotoxin Protease inhibition Antitoxin screening

Patent Landscape Differentiation: 7-Propyl Substitution Falls Outside Dominant GABAₐ Patent Claims

The dominant patent family covering imidazo[1,2-b][1,2,4]triazines as GABAₐ receptor ligands—exemplified by US 7,005,431 B2 (Merck Sharp & Dohme, priority 2002)—explicitly claims compounds bearing a substituted phenyl ring at the 7-position, with mandatory meta-substitution by an aryl, heteroaryl, or linked -O- or -NH- group [1]. The target compound's 7-propyl group is not a substituted phenyl ring and therefore resides outside the literal scope of these claims. Similarly, the Pfizer PDE10 inhibitor patents and the UCB IL-17/TNFα modulator patents claim distinct substitution patterns at the 7-position (heteroaryl or elaborated aryl groups) that do not encompass a simple 7-propyl substituent [2][3]. This structural feature confers a relative freedom-to-operate advantage for the target compound in the crowded imidazo[1,2-b][1,2,4]triazine patent landscape, though a comprehensive FTO analysis remains necessary for any specific therapeutic use.

Intellectual property Freedom to operate Chemical space novelty

Scaffold Pharmacological Multiplexity: Imidazo[1,2-b][1,2,4]triazine Core Engages Diverse, Clinically Validated Target Classes

The imidazo[1,2-b][1,2,4]triazine scaffold has demonstrated tractable activity across multiple therapeutically relevant target classes. In the GABAₐ arena, clinical candidate compound 11 (6,2′-difluoro-5′-[3-(1-hydroxy-1-methylethyl)imidazo[1,2-b][1,2,4]triazin-7-yl]biphenyl-2-carbonitrile, also known as TPA-023B) achieved Ki values of 0.73 nM (α2), 2 nM (α3), and 1.8 nM (α1) with oral bioavailability and non-sedating anxiolytic efficacy in preclinical species [1]. In the kinase space, patent US 8,477,096 discloses imidazo[1,2-b][1,2,4]triazines as c-Met inhibitors with reported Ki values in the sub-nanomolar range [2]. The UCB IL-17 modulator patent family (WO 2023/...) demonstrates that appropriately substituted imidazo[1,2-b][1,2,4]triazines achieve potent modulation of IL-17 activity [3]. The target compound, bearing the identical core scaffold but a distinctive 7-propyl substitution, represents a structurally differentiated entry point into each of these target spaces, though its specific activity against any of these targets remains uncharacterized in the public domain.

Polypharmacology Kinase inhibition CNS drug discovery Immunomodulation

Polar Surface Area Constancy Across 7-Substitution Enables Isolipophilic SAR Exploration

A notable feature of the 7-propyl target compound is that its PSA (43.08 Ų) is identical to that of the 7-H analog (43.08 Ų) when measured by the same algorithm . This is because the propyl group adds only non-polar C–C and C–H bonds, contributing zero additional polar atoms. By contrast, the 7-methyl analog shows a markedly lower PSA (30.96 Ų by the ChemDiv algorithm, though algorithmic differences may account for some of the discrepancy) . The constancy of PSA between 7-H and 7-propyl analogs means that any differences observed in cellular permeability, efflux ratio, or oral absorption between these two compounds can be attributed primarily to lipophilicity-driven membrane partitioning rather than hydrogen-bond-mediated desolvation effects—a valuable property for deconvoluting SAR in lead optimization.

Polar surface area Permeability Structure-activity relationship design

Recommended Application Scenarios for 2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine (CAS 90170-14-2) Based on Quantitative Differentiation Evidence


Hit-to-Lead Optimization of CNS-Penetrant Anxiolytics: Matched Molecular Pair with 7-H Analog

Investigators developing GABAₐ α2/α3-selective anxiolytics—building on the clinical validation of the imidazo[1,2-b][1,2,4]triazine scaffold by TPA-023B (Russell et al., J Med Chem 2006) [1]—should procure the 7-propyl compound alongside the 7-H analog (CAS 10243-70-6) as a matched molecular pair. The +0.95 LogP differential with unchanged PSA (43.08 Ų for both) [2] allows direct interrogation of how increased lipophilicity at the 7-position affects brain-to-plasma ratio, GABAₐ subtype selectivity, and sedation liability. The target compound's 7-propyl group additionally provides a synthetic handle for further derivatization (e.g., terminal functionalization of the propyl chain) not available with the 7-H or 7-methyl congeners.

BoNT/A Countermeasure Screening: SAR Expansion at the 7-Position

Given that the 7-H analog demonstrates a validated EC₅₀ of 600 nM against BoNT/A light chain in a University of New Mexico HTS campaign (BindingDB BDBM44521; PubChem AID 624243) [1], the 7-propyl compound is a logical next-step procurement for BoNT/A inhibitor SAR exploration. The propyl substituent may engage hydrophobic sub-pockets within the BoNT/A catalytic site that are inaccessible to the 7-H analog, potentially improving upon the 600 nM benchmark. This compound should be prioritized in secondary screening cascades following primary HTS hit identification from the ChemBridge CORE or EXPRESS-Pick libraries.

Kinase Inhibitor Lead Generation: c-Met and PDE10A Screening with IP-Differentiated Chemotype

For drug discovery groups targeting c-Met kinase (oncology) or PDE10A (CNS disorders), the 7-propyl compound offers a structurally differentiated imidazo[1,2-b][1,2,4]triazine entry point relative to the heavily patented 7-aryl-substituted analogs claimed by Incyte (US 8,477,096) [1] and Pfizer (US 9,315,516) [2]. The compound's 7-propyl substitution falls outside the Markush scope of these dominant patent estates while retaining the core scaffold that has demonstrated sub-nanomolar potency against c-Met and PDE10A. Procurement is recommended for IP-conscious kinase inhibitor screening cascades, with confirmatory biochemical assays against the desired kinase target to follow.

Matched Molecular Pair Analysis for LogP-Driven ADME-Tox Deconvolution

The 7-propyl and 7-H analog pair constitutes a rare example of two compounds that differ by exactly one propyl group, yielding a ΔLogP of ~1.0 with zero change in PSA [1]. This enables clean deconvolution of lipophilicity-driven effects on metabolic stability (e.g., CYP3A4/2D6 oxidation rates), hERG channel blockade risk, plasma protein binding, and Caco-2/MDCK permeability. Procurement of both compounds simultaneously is essential for any ADME-Tox profiling study that aims to establish a quantitative lipophilicity-property relationship within the imidazo[1,2-b][1,2,4]triazine chemical series.

Quote Request

Request a Quote for 2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.